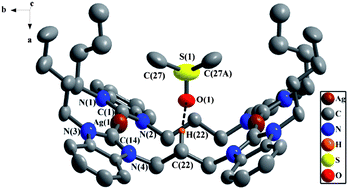Macrocyclic dinuclear silver(i) complexes based on bis(N-heterocyclic carbene) ligands: synthesis and structural studies†
CrystEngComm Pub Date: 2010-03-22 DOI: 10.1039/B919007D
Abstract
A series of new (CH2)n-bridged


Recommended Literature
- [1] Synthesis and applications of unsaturated cyclocarbonates
- [2] Stability prediction of canonical and non-canonical structures of nucleic acids in various molecular environments and cells
- [3] Following FRET through five energy transfer steps: spectroscopic photobleaching, recovery of spectra, and a sequential mechanism of FRET
- [4] Correction: From white to beige adipocytes: therapeutic potential of dietary molecules against obesity and their molecular mechanisms
- [5] Front cover
- [6] Au–Ir nanoalloy nucleation during the gas-phase condensation: a comprehensive MD study including different effects†
- [7] Wide-angle X-ray scattering and molecular dynamics simulations of supercooled protein hydration water†
- [8] Mesoporous materials: versatile supports in heterogeneous catalysis for liquid phase catalytic transformations
- [9] Copper(i)-catalysed transfer hydrogenations with ammonia borane†
- [10] 2D–3D structural transition in sub-nanometer PtN clusters supported on CeO2(111)†










